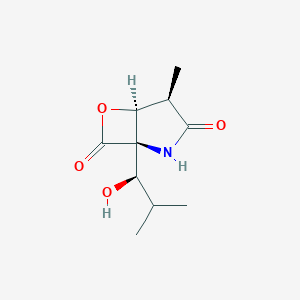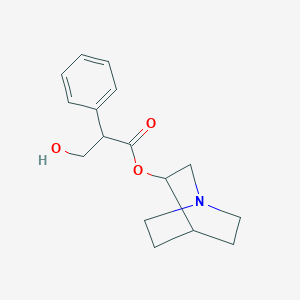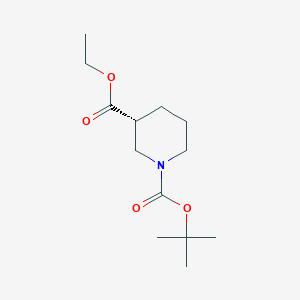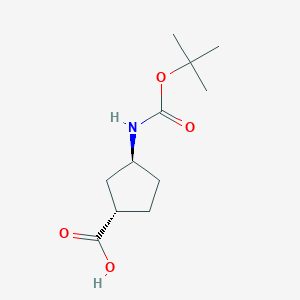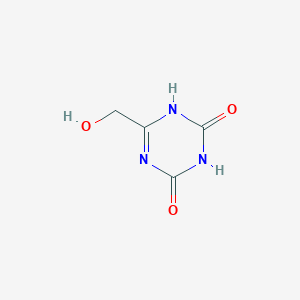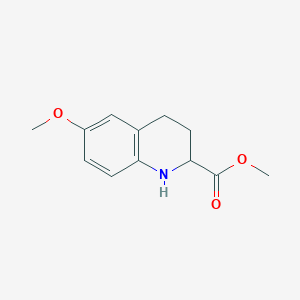
4-(Phenethyl)benzoyl chloride
Descripción general
Descripción
4-(Phenethyl)benzoyl chloride, also known as PEB-Cl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of benzoyl chloride, which is commonly used in various chemical reactions. PEB-Cl is synthesized by the reaction of benzoyl chloride with phenethylamine, and it has been found to have a wide range of applications in various fields.
Mecanismo De Acción
4-(Phenethyl)benzoyl chloride acts as an acylating agent, reacting with various nucleophiles such as amines and alcohols. The reaction results in the formation of an amide or ester bond, depending on the nature of the nucleophile. The mechanism of action of 4-(Phenethyl)benzoyl chloride is well understood, and it has been extensively studied in the field of organic chemistry.
Biochemical and Physiological Effects:
4-(Phenethyl)benzoyl chloride has not been extensively studied in terms of its biochemical and physiological effects. However, it has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4-(Phenethyl)benzoyl chloride has also been found to have antimicrobial properties, and it has been used in the synthesis of various antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Phenethyl)benzoyl chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is a highly reactive reagent that can be used in a wide range of chemical reactions. However, 4-(Phenethyl)benzoyl chloride can be hazardous to handle due to its potential for the formation of toxic by-products. It also has limited solubility in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several future directions for research on 4-(Phenethyl)benzoyl chloride. One area of interest is the development of new synthetic routes to 4-(Phenethyl)benzoyl chloride that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for 4-(Phenethyl)benzoyl chloride in the fields of pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(Phenethyl)benzoyl chloride and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
4-(Phenethyl)benzoyl chloride has been extensively studied in the field of organic chemistry due to its unique properties. It has been found to be an effective reagent for the synthesis of various organic compounds, including amides, esters, and ketones. 4-(Phenethyl)benzoyl chloride has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
173781-70-9 |
|---|---|
Fórmula molecular |
C15H13ClO |
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
4-(2-phenylethyl)benzoyl chloride |
InChI |
InChI=1S/C15H13ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
Clave InChI |
RYMYBKISLVMPIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |
Sinónimos |
BENZOYL CHLORIDE,4-(2-PHENYLETHYL)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)



